molecular formula C3H7NOS B6147443 3-hydroxypropanethioamide CAS No. 92596-40-2

3-hydroxypropanethioamide

Cat. No.: B6147443
CAS No.: 92596-40-2
M. Wt: 105.2
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Description

3-Hydroxypropanethioamide is an organic compound characterized by the presence of a hydroxyl group (-OH) and a thioamide group (-CSNH2) attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxypropanethioamide typically involves the reaction of 3-hydroxypropanoic acid with thioamide reagents under controlled conditions. One common method is the reaction of 3-hydroxypropanoic acid with thioamide in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypropanethioamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxopropanethioamide.

    Reduction: The thioamide group can be reduced to form 3-hydroxypropanamine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation, while amines are used for amination reactions.

Major Products

    Oxidation: 3-Oxopropanethioamide

    Reduction: 3-Hydroxypropanamine

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

3-Hydroxypropanethioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-hydroxypropanethioamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the thioamide group can interact with nucleophiles and electrophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypropanoic Acid: Similar in structure but lacks the thioamide group.

    3-Hydroxypropanamine: Similar in structure but has an amine group instead of a thioamide group.

    3-Oxopropanethioamide: An oxidized derivative of 3-hydroxypropanethioamide.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a thioamide group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial use.

Properties

CAS No.

92596-40-2

Molecular Formula

C3H7NOS

Molecular Weight

105.2

Purity

95

Origin of Product

United States

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